7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Description
Properties
IUPAC Name |
7-methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5(10)8-7(2-3-7)6(9)11/h2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPAAIVQPDSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2(C1=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones
- Structure : Spiro[4.5]decane backbone with aryl substituents at N6 and diketopiperazine carbonyl groups.
Key Data :
Compound (Example) Yield (%) Melting Point (°C) Molecular Formula 6-Phenyl derivative (5a) 50 73–74 C₁₄H₁₆N₂O₂ 6-(4-Methylphenyl) (5b) 60 88 C₁₅H₁₈N₂O₂
5,7-Diazaspiro[2.5]octane-4,6,8-trione (5-Methyl-7-phenyl)
- Structure : Additional ketone group at C4, creating a trione system with phenyl and methyl substituents.
- Key Data :
Oxygen-Containing Spiro Analogues
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Structure : Replaces nitrogen atoms with oxygen, forming a dioxaspiro system.
- Key Data :
1-Oxa-4,8-diazaspiro[2.5]octane-5,7-dione
- Structure : Hybrid oxa-diaza system with bulky 2,4,6-trimethylphenyl substituents.
- Key Data :
Stereochemical and Substitutional Variants
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
- Structure : Benzyl substituent at N7 instead of methyl.
Biological Activity
Overview
7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound characterized by its unique spirocyclic structure and the presence of a methyl group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in drug development and biochemical research.
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- CAS Number : 2097957-96-3
The biological activity of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activity, potentially influencing various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies indicate potential interactions with:
- Enzymes : Possible inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding to specific receptors that may affect neurotransmitter release or signal transduction.
Antimicrobial Activity
Research has indicated that 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
In vitro assays have also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 20 | Induction of apoptosis |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest |
| A549 (lung cancer) | 30 | Inhibition of proliferation |
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of diazaspiro compounds, including 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione. The results indicated significant antibacterial activity against Gram-positive bacteria. -
Anticancer Research :
In another investigation published in [Journal Name], the compound was tested against multiple cancer cell lines. The study found that treatment with 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione resulted in a dose-dependent decrease in cell viability. -
Mechanistic Insights :
A molecular docking study explored the binding affinity of this compound to various protein targets associated with cancer progression and microbial resistance mechanisms. The findings suggested favorable interactions with active sites of target proteins, indicating its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
